molecular formula C15H11N4O2+ B13778661 5-(hydroxymethyl)-8-(1H-pyrrol-2-yl)-[1,2,4]triazolo[4,3-a]quinolin-10-ium-1-one

5-(hydroxymethyl)-8-(1H-pyrrol-2-yl)-[1,2,4]triazolo[4,3-a]quinolin-10-ium-1-one

Cat. No.: B13778661
M. Wt: 279.27 g/mol
InChI Key: XDKKMYPHFSXIHI-UHFFFAOYSA-O
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Description

Tide Quencher 1, commonly referred to as TQ1, is a thiophene and quinoxaline-based low band-gap semiconducting polymer. It is primarily used in organic photovoltaics and other electronic applications. TQ1 is known for its superior quenching efficiency and versatile reactive forms, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

TQ1 is synthesized through a series of polymerization reactions involving thiophene and quinoxaline derivatives. The polymerization process typically involves the use of catalysts and specific reaction conditions to achieve the desired molecular weight and properties. The synthetic route includes the following steps:

Industrial Production Methods

In industrial settings, TQ1 is produced using large-scale polymerization reactors. The process involves continuous monitoring and control of reaction parameters to ensure consistent quality and yield. The polymer is then processed into various forms, such as powders or films, depending on the intended application .

Chemical Reactions Analysis

Types of Reactions

TQ1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of TQ1, as well as substituted polymers with modified electronic and optical properties .

Mechanism of Action

TQ1 exerts its effects through its semiconducting properties. It forms donor-acceptor structures that facilitate charge transfer and separation in photovoltaic applications. The molecular targets include the active layers of organic solar cells, where TQ1 blends with acceptor materials to form a bulk heterojunction. The pathways involved include the absorption of light, generation of excitons, and separation of charge carriers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TQ1

TQ1 is unique due to its specific molecular structure, which provides a balance between absorption, charge carrier mobility, and thermal stability. This makes it particularly effective in organic photovoltaic applications, where these properties are crucial for high efficiency and long-term stability .

Properties

Molecular Formula

C15H11N4O2+

Molecular Weight

279.27 g/mol

IUPAC Name

5-(hydroxymethyl)-8-(1H-pyrrol-2-yl)-[1,2,4]triazolo[4,3-a]quinolin-10-ium-1-one

InChI

InChI=1S/C15H10N4O2/c20-8-10-7-14-17-18-15(21)19(14)13-6-9(3-4-11(10)13)12-2-1-5-16-12/h1-7,20H,8H2/p+1

InChI Key

XDKKMYPHFSXIHI-UHFFFAOYSA-O

Canonical SMILES

C1=CNC(=C1)C2=CC3=C(C=C2)C(=CC4=[N+]3C(=O)N=N4)CO

Origin of Product

United States

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